molecular formula C22H23N5O3S2 B2847418 Methyl 3-[({[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate CAS No. 1029733-74-1

Methyl 3-[({[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate

Cat. No. B2847418
CAS RN: 1029733-74-1
M. Wt: 469.58
InChI Key: AQOVQKKUVWBNQB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, these details for this compound are not available in the search results .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : The reactivity of related thiophene derivatives has been utilized in the synthesis of various heterocyclic compounds, demonstrating the compound's role in advancing synthetic methodologies. For example, the synthesis of pteridin-4-ones from amino pyrazine derivatives showcases a pathway for creating complex heterocycles, which are essential in drug development and material science (Wamhoff & Kroth, 1994).

  • Advanced Organic Synthesis : The compound's framework serves as a precursor in the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring. This reflects its utility in constructing organic compounds with potential applications in dyeing and electronic devices (Karcı & Karcı, 2012).

Pharmacological Applications

  • Antiproliferative Activity : Novel thiophene derivatives have been synthesized and tested for their antiproliferative activity against melanoma cell lines. This indicates the potential use of the compound in developing anticancer agents by modifying the thiophene scaffold to enhance biological activity (Pettinari et al., 2006).

  • Genotoxic and Carcinogenic Potentials Assessment : The genotoxic and carcinogenic potentials of thiophene derivatives, including similar compounds, have been assessed using in vitro and in silico methodologies. Such studies are crucial for evaluating the safety profiles of new drug candidates derived from thiophene-based structures (Lepailleur et al., 2014).

Biochemical Studies

  • Enzyme Inhibition : Thiophene-2-carboxamide derivatives have been investigated for their role as enzyme inhibitors, demonstrating the compound's relevance in biochemical research aimed at understanding biological processes and developing therapeutic agents (Kausar et al., 2021).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems, which is often studied in the context of drug discovery. Unfortunately, the mechanism of action for this compound is not available in the search results .

Safety and Hazards

The safety and hazards of a compound are usually determined through laboratory testing and are important for handling and storage. Unfortunately, these details for this compound are not available in the search results .

Future Directions

The future directions of research involving this compound could not be determined based on the search results .

properties

IUPAC Name

methyl 3-[[2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S2/c1-30-22(29)19-17(7-14-31-19)25-18(28)15-32-21-20(23-8-9-24-21)27-12-10-26(11-13-27)16-5-3-2-4-6-16/h2-9,14H,10-13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOVQKKUVWBNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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